Epiblastin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Epiblastine A est une nouvelle petite molécule qui a suscité un intérêt considérable dans le domaine de la recherche sur les cellules souches. Elle est connue pour sa capacité à induire la reprogrammation des cellules souches de l'épiblaste en cellules souches embryonnaires en inhibant la caséine kinase 1 . Ce composé a montré une activité de reprogrammation élevée, ce qui en fait un outil précieux pour étudier la pluripotence et la biologie des cellules souches .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Epiblastine A peut être synthétisée par une approche de développement de composé basée sur la structure. L'une des voies de synthèse implique la réaction de l'acétonitrile (3-chlorophényl) avec du carbonate de césium dans le tétrahydrofurane à 65 °C pendant 3 heures . Cette méthode permet la substitution de groupes alkoxy en position C4 du composé .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'Epiblastine A ne soient pas largement documentées, la synthèse implique généralement des techniques et des réactifs de chimie organique standard. L'extensibilité de la synthèse dépendrait de l'optimisation des conditions de réaction et de la garantie de la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'Epiblastine A subit principalement des réactions d'inhibition, ciblant spécifiquement la caséine kinase 1. Elle agit comme un inhibiteur compétitif de l'ATP, se liant à la kinase et empêchant son activité .

Réactifs et conditions courants :

Réactifs : Acétonitrile (3-chlorophényl), carbonate de césium, tétrahydrofurane.

Conditions : 65 °C pendant 3 heures.

Principaux produits : Le principal produit de la synthèse est l'Epiblastine A elle-même, qui peut être modifiée davantage pour créer des dérivés avec différents substituants à des positions spécifiques .

Applications de la recherche scientifique

L'Epiblastine A a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition des kinases et développer de nouveaux inhibiteurs.

Mécanisme d'action

L'Epiblastine A exerce ses effets en inhibant la caséine kinase 1, un régulateur clé de divers processus cellulaires. Elle se lie au site de liaison de l'ATP de la kinase, empêchant son activité et conduisant à la reprogrammation des cellules souches de l'épiblaste en cellules souches embryonnaires . Cette inhibition perturbe le rôle de la kinase dans le maintien de l'état différencié des cellules, leur permettant de revenir à un état pluripotent .

Composés similaires :

Triamtérène : Un premier succès dans le criblage phénotypique qui a conduit au développement de l'Epiblastine A.

TG100-115 : Un dérivé du triamtérène, connu pour inhiber les phosphatidylinositol 3-kinases.

Unicité de l'Epiblastine A : L'Epiblastine A se distingue par son activité de reprogrammation élevée et sa spécificité pour la caséine kinase 1. Contrairement à d'autres composés, elle convertit efficacement les cellules souches de l'épiblaste en cellules souches embryonnaires, ce qui en fait un outil puissant pour étudier la pluripotence et la biologie des cellules souches .

Applications De Recherche Scientifique

Induction of Pluripotency in Stem Cells

Epiblastin A has been identified as a potent reprogramming agent for epiblast stem cells (EpiSCs), converting them into cells resembling embryonic stem cells (ESCs). This process is crucial for regenerative medicine and developmental biology.

- Mechanism of Action : this compound functions primarily by inhibiting casein kinase 1 (CK1) isoenzymes, which are pivotal in various cellular signaling pathways. The compound promotes the transition of EpiSCs to cESCs by modulating the expression of key pluripotency factors such as Oct4, Nanog, and Sox2, thereby enhancing self-renewal capabilities and pluripotency maintenance .

- Research Findings : A study demonstrated that this compound effectively engages CK1 isoenzymes, leading to a marked increase in the efficiency of reprogramming EpiSCs to cESCs. This discovery highlights the compound's potential for therapeutic applications in generating patient-specific pluripotent stem cells for tissue engineering and regenerative therapies .

Therapeutic Potential in Colorectal Cancer

This compound has emerged as a promising candidate in cancer therapeutics, particularly for colorectal cancer (CRC), which is one of the leading causes of cancer-related deaths globally.

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound acts as an ATP-competitive inhibitor of CK1α, significantly reducing the viability and proliferation of CRC cell lines such as HCT116, HT29, and DLD1. The compound exhibits a dose-dependent effect, with IC50 values ranging from 3.2 to 6.8 µM across different cell lines .

- Clinical Relevance : In patient-derived xenograft models, this compound demonstrated comparable efficacy to established treatments like Cetuximab, suppressing tumor growth while exhibiting minimal toxicity to normal colonic mucosa . This positions this compound as a potential adjunct therapy in CRC treatment regimens.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Case Studies and Research Insights

- Case Study 1 : In a study focusing on CRC, this compound was administered to various CRC cell lines. Results showed a significant reduction in cell viability correlated with CK1α expression levels. The compound's ability to selectively target cancerous cells while sparing normal cells underscores its therapeutic potential .

- Case Study 2 : Another investigation highlighted the structural parameters that dictate the effectiveness of this compound in promoting pluripotency. By delineating the structure-activity relationship, researchers were able to optimize the compound's efficacy, paving the way for future drug development aimed at regenerative medicine .

Mécanisme D'action

Epiblastin A exerts its effects by inhibiting casein kinase 1, a key regulator in various cellular processes. It binds to the ATP-binding site of the kinase, preventing its activity and leading to the reprogramming of epiblast stem cells into embryonic stem cells . This inhibition disrupts the kinase’s role in maintaining the differentiated state of the cells, allowing them to revert to a pluripotent state .

Comparaison Avec Des Composés Similaires

Triamterene: An initial hit in the phenotypic screen that led to the development of Epiblastin A.

TG100-115: A derivative of triamterene, known for inhibiting phosphatidylinositol 3-kinases.

Uniqueness of this compound: this compound stands out due to its high reprogramming activity and specificity for casein kinase 1. Unlike other compounds, it efficiently converts epiblast stem cells into embryonic stem cells, making it a powerful tool for studying pluripotency and stem cell biology .

Activité Biologique

Epiblastin A is a small molecule that has garnered attention for its role in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs). This compound functions primarily through the inhibition of casein kinase 1 alpha (CK1α), a key enzyme involved in various signaling pathways that regulate cell pluripotency and differentiation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on gene expression, and implications for stem cell research.

This compound's primary mechanism involves the inhibition of CK1α , which leads to significant changes in cellular signaling pathways:

- WNT Signaling Activation : Inhibition of CK1α promotes the activation of WNT signaling pathways, crucial for maintaining pluripotency in stem cells.

- TGFβ/SMAD2 Signaling Inhibition : Concurrently, this compound inhibits TGFβ/SMAD2 signaling, which is typically associated with differentiation processes.

These dual actions facilitate the conversion of EpiSCs to ESCs by stabilizing the pluripotency network within the cells .

Table 1: Key Findings on this compound's Biological Activity

Case Studies

Several studies have investigated the effects of this compound on EpiSCs:

- Reprogramming Efficiency : Ursu et al. demonstrated that this compound significantly enhances the reprogramming efficiency of EpiSCs into ESC-like cells, as evidenced by increased Oct4-GFP expression and morphological similarities to ESCs .

- Gene Expression Dynamics : In a longitudinal study, it was found that treatment with this compound led to upregulation of key pluripotency genes over time, with notable peaks observed at day 8 post-treatment . This suggests a progressive stabilization of pluripotency markers in response to CK1 inhibition.

- Chimera Formation Capability : Cells converted using this compound regained their ability to contribute to chimera development when injected into blastocysts, indicating their functional equivalence to ESCs .

Propriétés

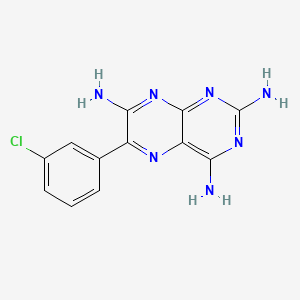

IUPAC Name |

6-(3-chlorophenyl)pteridine-2,4,7-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKKZSRANLVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?

A1: this compound is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that this compound selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].

Q2: How does this compound's effect on CK1α translate to potential benefits for colorectal cancer patients?

A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that this compound significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with this compound could offer a new therapeutic avenue for CRC treatment.

Q3: Besides colorectal cancer, are there other potential applications for this compound?

A3: Interestingly, this compound has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.

Q4: What is known about the relationship between the structure of this compound and its activity?

A4: While the provided research doesn't delve deep into this compound's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.

Q5: Has this compound been tested in humans, and if so, what are the findings?

A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of this compound in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.